molecular formula C16H16BrClN2O3S B7717850 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide

Cat. No. B7717850
M. Wt: 431.7 g/mol
InChI Key: VRYCLQBPOBADRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide, also known as BBA, is a compound that has shown significant potential in scientific research in recent years. It is a sulfonamide derivative that has been synthesized using a specific method and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell growth and survival. It has also been shown to modulate the expression of certain genes that are involved in the immune response.
Biochemical and Physiological Effects:
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide has been found to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune response, and reduction of inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide has been shown to have low toxicity and high specificity for certain enzymes, making it a useful tool for studying specific biochemical pathways. However, one limitation of using 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and genes that it targets. Another direction is to explore its potential applications in other scientific research areas, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on developing more cost-effective synthesis methods for 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide and identifying potential analogs with improved efficacy and specificity.

Synthesis Methods

The synthesis of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide involves the reaction between 4-bromobenzylamine and 4-chlorobenzenesulfonyl chloride, followed by the reaction with N-methylacetamide. This method has been optimized to yield high purity and high yield of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide.

Scientific Research Applications

2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide has been found to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-methylacetamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases.

properties

IUPAC Name

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-19-16(21)11-20(10-12-2-4-13(17)5-3-12)24(22,23)15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCLQBPOBADRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-methylglycinamide

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